1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound that features a morpholine ring and a methylphenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenol and epichlorohydrin.
Formation of Epoxide: 3-Methylphenol reacts with epichlorohydrin under basic conditions to form an epoxide intermediate.
Ring Opening: The epoxide is then reacted with morpholine, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate how this compound influences cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenoxy)-2-propanol: Lacks the morpholine ring, making it less versatile in certain applications.
3-Methylphenoxyacetic acid: Contains a carboxylic acid group instead of the morpholine ring and propanol backbone.
1-(4-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol: Similar structure but with a different position of the methyl group on the phenoxy ring.
Uniqueness
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the presence of both the morpholine ring and the methylphenoxy group, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-12-3-2-4-14(9-12)18-11-13(16)10-15-5-7-17-8-6-15/h2-4,9,13,16H,5-8,10-11H2,1H3 |
InChI Key |
AFVBZGSLSAQWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCOCC2)O |
Origin of Product |
United States |
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